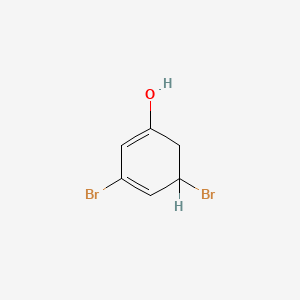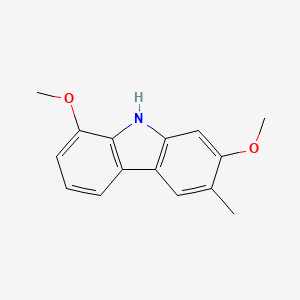
1,7-Dimethoxy-6-methyl-9H-carbazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,7-Dimethoxy-6-methyl-9H-carbazole is a chemical compound belonging to the carbazole family. Carbazoles are a class of organic compounds known for their three-ring system, which includes a pyrrole ring fused on either side to benzene rings. This particular compound is characterized by the presence of two methoxy groups at positions 1 and 7, and a methyl group at position 6 on the carbazole core. Carbazoles have garnered significant attention due to their versatile applications in various fields, including organic electronics, medicinal chemistry, and materials science .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,7-Dimethoxy-6-methyl-9H-carbazole can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the Fischer indole cyclization of suitable precursors in the presence of glacial acetic acid and concentrated hydrochloric acid can yield carbazole derivatives . Another method involves the use of palladium-catalyzed reactions, which enable the formation of carbazole structures through intermolecular amination and intramolecular direct arylation .
Industrial Production Methods
Industrial production of carbazole derivatives often involves scalable and efficient synthetic routes. For example, the use of magnetically recoverable palladium nanocatalysts supported on green biochar has been shown to enable efficient palladium-catalyzed tandem reactions for the one-pot synthesis of carbazoles from inexpensive anilines and 1,2-dihaloarenes under microwave irradiation . This method offers a significant reduction in reaction times and excellent compatibility with different functional groups.
化学反应分析
Types of Reactions
1,7-Dimethoxy-6-methyl-9H-carbazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Electrophilic reagents such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carbazole-3,6-dione, while reduction can produce this compound-3-ol. Substitution reactions can introduce various functional groups, leading to derivatives with different properties and applications .
科学研究应用
1,7-Dimethoxy-6-methyl-9H-carbazole has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
作用机制
The mechanism of action of 1,7-Dimethoxy-6-methyl-9H-carbazole involves its interaction with specific molecular targets and pathways. For example, carbazole derivatives have been shown to inhibit enzymes such as α-glucosidase, which plays a role in carbohydrate metabolism . Additionally, these compounds can modulate oxidative stress pathways, reducing cellular damage and inflammation . The exact molecular targets and pathways can vary depending on the specific biological activity being investigated.
相似化合物的比较
1,7-Dimethoxy-6-methyl-9H-carbazole can be compared with other similar carbazole derivatives, such as:
3,6-Dimethoxy-9H-carbazole: Similar in structure but with methoxy groups at positions 3 and 6.
9-Methyl-9H-carbazole: Lacks the methoxy groups but has a methyl group at position 9.
2,3-Dimethoxy-9H-carbazole: Methoxy groups at positions 2 and 3.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. This compound’s distinct structure allows for unique interactions with molecular targets, making it valuable for various applications in research and industry .
属性
CAS 编号 |
82463-77-2 |
|---|---|
分子式 |
C15H15NO2 |
分子量 |
241.28 g/mol |
IUPAC 名称 |
1,7-dimethoxy-6-methyl-9H-carbazole |
InChI |
InChI=1S/C15H15NO2/c1-9-7-11-10-5-4-6-13(17-2)15(10)16-12(11)8-14(9)18-3/h4-8,16H,1-3H3 |
InChI 键 |
BOWHMVWINBRMRI-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(C=C1OC)NC3=C2C=CC=C3OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


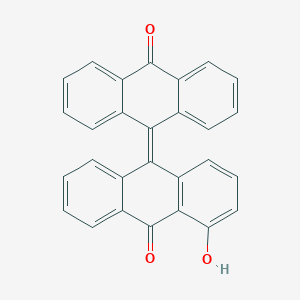
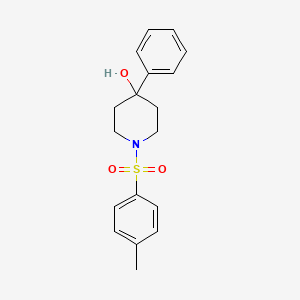
![5-[2-(Prop-1-en-2-yl)-1,3-dioxolan-2-yl]pent-2-yn-1-ol](/img/structure/B14417566.png)
![1-[4-(2,2-Dimethoxyethoxy)phenyl]-3-(pyridin-4-yl)prop-2-en-1-one](/img/structure/B14417581.png)
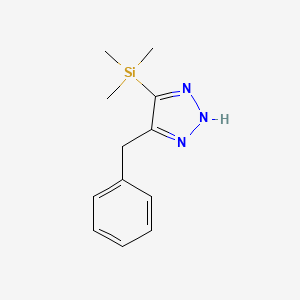
![[(2-Phenylethyl)tellanyl]benzene](/img/structure/B14417593.png)
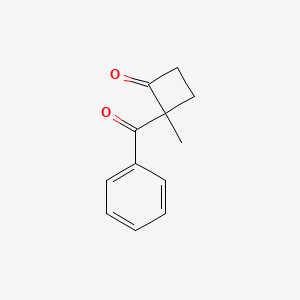
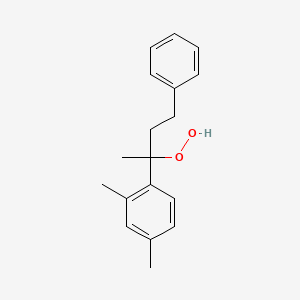
![Phosphine, [2-(chlorodimethylstannyl)ethyl]diphenyl-](/img/structure/B14417612.png)
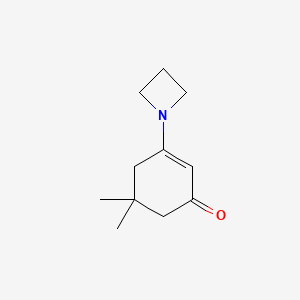
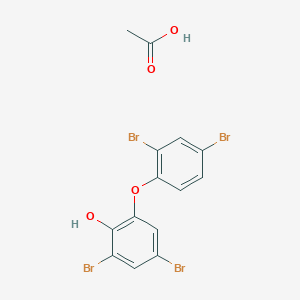
![1,3-Dichloro-2-[(1-chloropropan-2-yl)oxy]propane](/img/structure/B14417639.png)
